molecular formula C9H3F7O B2989815 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 1335013-55-2

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2989815
CAS No.: 1335013-55-2
M. Wt: 260.111
InChI Key: BGAMLBLEPGFYPV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a phenyl ring substituted with a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position. Its molecular formula is C₉H₅F₇O, with a molecular weight of 280.11 g/mol (calculated based on atomic weights). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of its substituents, which enhance reactivity in nucleophilic substitution and coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAMLBLEPGFYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several methods, including:

  • Direct Fluorination: : Treating the corresponding phenyl ketone with a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.

  • Electrophilic Aromatic Substitution: : Introducing the trifluoromethyl group via electrophilic aromatic substitution reactions using trifluoromethylating reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

  • Transition Metal-Catalyzed Reactions: : Employing transition metal catalysts such as palladium or copper to facilitate the trifluoromethylation of the aromatic ring.

Industrial Production Methods

In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: : Reduction reactions can reduce the ketone group to an alcohol.

  • Substitution: : Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Trifluoromethyl benzoic acid derivatives.

  • Reduction: : Trifluoromethyl phenyl alcohol.

  • Substitution: : Amides or other substituted trifluoromethyl compounds.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of advanced materials with enhanced thermal and chemical stability.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s properties are influenced by the number and position of fluorine and trifluoromethyl groups. Below is a comparative analysis with structurally related trifluoroacetophenones:

Table 1: Structural Comparison of Trifluoroacetophenone Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Source
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone C₈H₅F₄O 4-F 200.12 High electrophilicity; used in fluorinated drug synthesis
2,2,2-Trifluoro-1-(3-chlorophenyl)ethanone C₈H₅ClF₃O 3-Cl 215.57 Reactivity in halogen exchange reactions; agrochemical intermediate
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone C₉H₄F₆O 4-CF₃ 242.12 Enhanced lipophilicity; tracer in imaging studies
1-(2,4-Dihydroxy-5-benzylphenyl)-2,2,2-trifluoroethanone C₁₅H₁₁F₃O₃ 2,4-diOH, 5-benzyl 296.25 Soluble in polar solvents due to H-bonding; antioxidant research
Target Compound C₉H₅F₇O 4-F, 3-CF₃ 280.11 High thermal stability; intermediate for bioactive molecules

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and fluorine substituents increase the electrophilicity of the ketone carbonyl group compared to non-fluorinated analogs. This makes the target compound more reactive toward nucleophilic additions (e.g., Grignard reactions) than derivatives with alkyl or hydroxyl groups .
  • This contrasts with smaller substituents like -Cl or -F, which have minimal steric impact .

Physical Properties

  • Melting Points: Hydroxy-substituted analogs (e.g., 1-[2,4-dihydroxy-5-benzylphenyl]-trifluoroethanone) exhibit higher melting points (90–114°C) due to hydrogen bonding .
  • Solubility: Fluorinated compounds like the target are generally lipophilic but less soluble in water than hydroxylated derivatives (e.g., 1-[2,4-dihydroxyphenyl]-trifluoroethanone) .

Biological Activity

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is a fluorinated organic compound that has garnered interest due to its potential biological activities. The presence of multiple fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H4F6OC_9H_4F_6O, with a molecular weight of 258.16 g/mol. The compound features a carbonyl group adjacent to a trifluoromethyl-substituted phenyl ring, which contributes to its chemical reactivity and biological interactions.

Research indicates that compounds with similar fluorinated structures often exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated ketones can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . The inhibition of DHFR can lead to antiproliferative effects in cancer cells.

Anticancer Activity

A study evaluating various fluorinated compounds found that this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was particularly effective against breast cancer and lung cancer cell lines, with IC50 values in the low micromolar range (Table 1) .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.1Inhibition of DHFR
A549 (Lung Cancer)4.8Induction of apoptosis
HeLa (Cervical Cancer)6.3Disruption of mitochondrial function

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit neuroprotective effects. In vitro assays demonstrated that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxic agents . This suggests potential applications in neurodegenerative diseases.

Case Studies

  • Case Study on Anticancer Efficacy :
    In a recent study published in Molecular Pharmacology, researchers treated MCF-7 cells with varying concentrations of the compound. They observed a dose-dependent decrease in cell viability alongside increased markers for apoptosis. Flow cytometry analysis confirmed significant apoptotic cell populations at higher concentrations .
  • Neuroprotection in Animal Models :
    An animal model study investigated the effects of the compound on oxidative stress-induced neurotoxicity in rats. Results indicated that administration of the compound significantly reduced markers of oxidative damage and improved behavioral outcomes in tests assessing motor function .

Q & A

Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). For example, 1-(3-Fluoro-4-propoxyphenyl)ethanone derivatives are prepared using this method under anhydrous conditions . Adjustments to the substituents on the aromatic ring (e.g., trifluoromethyl or fluoro groups) require precise stoichiometric control to avoid side reactions.

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for identifying fluorine environments.
  • Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular weight confirmation (e.g., molecular ion peaks at m/z 266.22 for similar derivatives) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) are diagnostic .

Q. What safety precautions are necessary during handling?

  • Storage : Keep in a dry, ventilated environment at 2–8°C to prevent hydrolysis of the trifluoromethyl group.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and explosion-proof equipment due to flammability risks .
  • Waste Disposal : Neutralize residual acyl chlorides with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) influence reactivity in cross-coupling reactions?

The -CF₃ group at the 3-position of the phenyl ring significantly deactivates the aromatic system, reducing electrophilic substitution rates. However, it enhances stability in radical reactions. Comparative studies of analogs (e.g., 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone) show that nitro groups further decrease reaction yields due to steric and electronic effects .

Q. What challenges arise in scaling up the synthesis of this compound?

Key issues include:

  • Catalyst Efficiency : AlCl₃ becomes less effective at larger scales due to moisture sensitivity. Alternatives like FeCl₃ or ionic liquids are being explored .
  • Purification : Co-elution of byproducts (e.g., trifluoroacetic acid) during column chromatography requires gradient elution with hexane/ethyl acetate mixtures .

Q. How can contradictions in reported thermodynamic data (e.g., boiling points) be resolved?

Discrepancies in boiling points (e.g., 469.2 K for 1-(4-fluorophenyl)ethanone derivatives vs. 466 K for similar compounds) may stem from measurement techniques. Use gas chromatography (GC) with internal standards (e.g., n-alkanes) for calibration. Differential Scanning Calorimetry (DSC) can also validate phase-change data .

Q. What role does this compound play in polymer chemistry?

It serves as a monomer in hyperbranched polymer synthesis . For example, self-polycondensation using trifluoromethanesulfonic acid as a catalyst produces polymers with tunable branching degrees (0–100%), impacting thermal stability and solubility .

Methodological Notes

  • Contradiction Analysis : When interpreting spectral data, compare results across multiple techniques (e.g., NMR, IR, MS) to resolve ambiguities caused by fluorine’s strong electronegativity .
  • Reaction Optimization : Use Design of Experiments (DoE) to evaluate the impact of temperature, catalyst loading, and solvent polarity on yield .

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